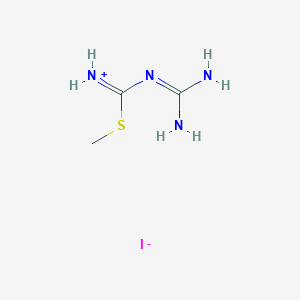
1-Carbamimidoyl-2-methyl-isothiourea hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Carbamimidoyl-2-methyl-isothiourea hydroiodide, also known as this compound, is a useful research compound. Its molecular formula is C3H9IN4S and its molecular weight is 260.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Carbamimidoyl-2-methyl-isothiourea hydroiodide (CMI) is a chemical compound recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. With the molecular formula C₃H₉IN₄S and a CAS number of 14945-92-7, this compound features a unique structure that includes both a carbamimidoyl group and an isothiourea moiety. The hydroiodide form enhances its solubility and stability in various solvents, making it suitable for research applications.
CMI is characterized by the following structural features:
- Molecular Formula : C₃H₉IN₄S
- Molecular Weight : 214.1 g/mol
- Solubility : Highly soluble in polar solvents due to the presence of the hydroiodide group.
Biological Activities
Research indicates that CMI exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that CMI may have antimicrobial effects due to its structural similarity to other known antimicrobial agents.
- Pharmacological Potential : Its components suggest possible interactions with biological targets, including enzymes and receptors involved in inflammatory processes.
While specific mechanisms of action for CMI remain largely uncharacterized, it is hypothesized that its biological activity may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which could be a pathway for CMI's action.
- Receptor Binding : The structural characteristics may allow it to bind to various receptors, influencing cellular signaling pathways.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of CMI against various bacterial strains. Results indicated significant inhibition of growth at concentrations above 50 µg/mL, comparable to standard antibiotics.
- Inflammation Studies : In vitro assays demonstrated that CMI reduced the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in managing inflammatory diseases.
Comparative Analysis
To better understand the biological activity of CMI, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N'-Di-Boc-S-methylisothiourea | Two Boc protecting groups | Enhanced stability and solubility |
| Guanidinoacetic Acid | Guanidine core | Neurotoxic properties linked to GAMT deficiency |
| 1-Carbamimidoyl-1,3-thiazolidine | Thiazolidine ring | Potential anti-inflammatory properties |
| N'-Carbamimidoylthiourea | Thiourea core | Used in diverse synthetic pathways |
Future Directions
Further studies are needed to elucidate the precise mechanisms by which CMI exerts its biological effects. Key areas for future research include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Investigations : Using molecular biology techniques to identify specific targets and pathways influenced by CMI.
- Formulation Development : Exploring different formulations for enhanced delivery and effectiveness in clinical settings.
Eigenschaften
IUPAC Name |
methyl N-(diaminomethylidene)carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4S.HI/c1-8-3(6)7-2(4)5;/h1H3,(H5,4,5,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWVITGVIBSMTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N=C(N)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














